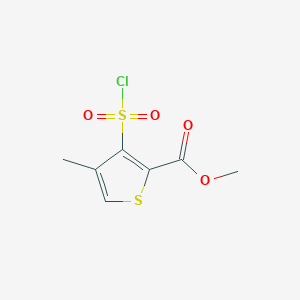

Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Description

Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with a chlorosulfonyl group at position 3, a methyl group at position 4, and a methyl carboxylate ester at position 2. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, pharmaceuticals, and agrochemicals. The chlorosulfonyl group (-SO₂Cl) is a key functional moiety, enabling further derivatization via reactions with amines, alcohols, or other nucleophiles .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVULPSJAJURKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize costs. The reaction is typically carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products

Sulfonamides and Sulfonates: Formed from substitution reactions.

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiols and Thioethers: Produced from reduction reactions.

Biaryl Derivatives: Formed from coupling reactions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate serves as a versatile intermediate in the synthesis of more complex organosulfur compounds. Its chlorosulfonyl group enables it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

2. Pharmaceuticals

This compound is explored as a precursor for developing drugs with sulfonamide or sulfonate functional groups. Research indicates that sulfonamide derivatives exhibit significant biological activities, including antimicrobial properties and potential anticancer effects .

3. Materials Science

In materials science, this compound is utilized in synthesizing polymers and advanced materials with specific electronic or optical properties. The unique arrangement of functional groups allows for tailored modifications that enhance material performance.

4. Biological Studies

The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity has been investigated for its potential interactions with enzymes and other biological targets, offering insights into drug metabolism and pharmacokinetics .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against Gram-positive bacteria by synthesizing sulfonamide derivatives from this compound. |

| Study B (2024) | Explored anti-inflammatory effects of related thiophene compounds, suggesting therapeutic applications in chronic inflammatory diseases. |

| Study C (2023) | Analyzed cytotoxic effects on cancer cell lines, indicating promising results for further development as anticancer agents. |

These studies highlight the compound's potential in various therapeutic areas, emphasizing its importance in ongoing research.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves chlorosulfonation using chlorosulfonic acid under controlled conditions to ensure selectivity. In industrial settings, optimizing reaction parameters such as temperature and concentration can enhance yield and purity, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of stable sulfonamide or sulfonate compounds. The thiophene ring can participate in various electronic interactions, making the compound useful in materials science and organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, physical properties, and applications can be contextualized by comparing it to analogs with variations in substituents or functional groups. Below is a detailed analysis:

Fluorinated Analog: Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate

- Structural Difference : Fluorine replaces the methyl group at position 3.

- Impact on Reactivity : The electronegative fluorine increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in substitution reactions. For example, this fluorinated derivative reacts efficiently with morpholine in DMF to form sulfonamide derivatives .

- Applications : Fluorinated analogs are often prioritized in drug discovery due to improved metabolic stability and bioavailability.

Amino-Substituted Analog: Methyl 3-amino-4-methylthiophene-2-carboxylate

- Structural Difference: An amino group (-NH₂) replaces the chlorosulfonyl group at position 3.

- Impact on Reactivity: The amino group enables participation in condensation or diazotization reactions. For instance, diazotization of this compound followed by treatment with SO₂ yields the chlorosulfonyl derivative .

- Applications: Amino-substituted thiophenes serve as precursors for bioactive molecules, including articaine analogs (local anesthetics) .

Sulfonamide Derivatives: Methyl 3-(3-chlorobenzenesulfonamido)-4-methylthiophene-2-carboxylate

- Structural Difference : A 3-chlorobenzenesulfonamido group replaces the chlorosulfonyl group.

- Impact on Reactivity : The sulfonamide group (-NHSO₂-) reduces electrophilicity compared to the chlorosulfonyl group, making it less reactive but more stable.

- Applications : Sulfonamides are common in pharmaceuticals (e.g., antibacterial or anticonvulsant agents) due to their ability to form hydrogen bonds with biological targets .

Dual Sulfonyl-Substituted Analog: Methyl 3-(chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

- Structural Difference : An isopropylsulfonyl group (-SO₂C₃H₇) is added at position 4 alongside the chlorosulfonyl group.

- However, the dual sulfonyl groups may enhance thermal stability.

- Applications : Such compounds are intermediates in synthesizing high-performance polymers or specialty chemicals .

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., -F, -SO₂Cl) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines. Conversely, electron-donating groups (e.g., -NH₂) reduce reactivity but expand utility in stepwise syntheses .

- Pharmaceutical Relevance : Impurities such as Ethylarticaine Hydrochloride and Isopropylarticaine Hydrochloride (derived from analogous thiophenes) highlight the importance of regioselective substitutions in drug development .

- Agrochemical Parallels : Sulfonylurea herbicides (e.g., metsulfuron methyl ester) share the methyl carboxylate motif but utilize sulfonylurea linkages for herbicidal activity, underscoring structural versatility .

Biological Activity

Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₃S

- Molecular Weight : Approximately 230.68 g/mol

- Functional Groups : Contains a thiophene ring, chlorosulfonyl group, and a methyl ester functionality.

The unique arrangement of these functional groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Specifically, compounds with similar structures have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Its structural analogs have been investigated for their ability to inhibit bacterial growth, particularly against Gram-negative pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of several key enzymes involved in metabolic processes. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Studies and Research Findings

-

Study on Cytochrome P450 Inhibition :

- A study demonstrated that compounds structurally related to this compound inhibited cytochrome P450 enzymes in vitro. This inhibition was dose-dependent, suggesting potential implications for drug interactions in clinical settings.

-

Antimicrobial Activity Assessment :

- In a comparative study, various derivatives of thiophene compounds were screened for their antimicrobial efficacy against common pathogens. This compound exhibited notable activity against certain strains, indicating its potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-negative bacteria | |

| Cytochrome P450 Inhibition | Alters drug metabolism | |

| Enzyme Interaction | Potential for drug interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, and what catalysts or conditions are typically employed?

- The compound is synthesized via sequential functionalization of the thiophene core. A common approach involves chlorosulfonation of a pre-formed methylthiophene carboxylate intermediate. Catalytic agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to activate carboxylic acid intermediates for esterification or amidation reactions . Reaction optimization may require inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the chlorosulfonyl group.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substitution patterns on the thiophene ring and confirms ester/chlorosulfonyl group integration .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% is typical for research-grade material) and detect byproducts from incomplete sulfonation or esterification .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does the chlorosulfonyl group influence the compound’s stability under storage or experimental conditions?

- The chlorosulfonyl group is moisture-sensitive and prone to hydrolysis, forming sulfonic acid derivatives. Storage recommendations include desiccated environments (<4°C under argon) and avoidance of protic solvents. Stability assays under varying pH and temperature conditions are advised to determine optimal handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

- Software Tools: Use SHELXL for small-molecule refinement to adjust thermal parameters and occupancy rates. For ambiguous electron density maps (e.g., disordered chlorosulfonyl groups), ORTEP-III can visualize alternative conformations .

- Validation: Cross-reference with computational models (DFT-based geometry optimization) to validate bond lengths/angles. Discrepancies >2σ may indicate twinning or radiation damage, requiring data recollection .

Q. What strategies optimize the chlorosulfonyl group’s reactivity in nucleophilic substitution reactions?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and enhance nucleophile accessibility.

- Leaving Group Activation: Additives like tetrabutylammonium iodide (TBAI) facilitate SN2 mechanisms by ion-pair disruption.

- Byproduct Analysis: Monitor sulfonic acid formation via LC-MS and adjust reaction stoichiometry to minimize hydrolysis .

Q. How does the electronic environment of the thiophene ring influence reactivity in cross-coupling reactions?

- The electron-withdrawing chlorosulfonyl and ester groups deactivate the thiophene ring, directing electrophilic attacks to the 5-position. Computational studies (e.g., Fukui indices) predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation using Pd(PPh3)4 and aryl boronic acids under microwave irradiation can optimize yields .

Q. What methodologies assess the compound’s potential as a bioactive intermediate in drug discovery?

- Enzyme Inhibition Assays: Screen against tyrosine phosphatases or kinases using fluorescence-based protocols. The chlorosulfonyl group may act as a warhead for covalent inhibition .

- ADMET Profiling: Evaluate metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) to prioritize derivatives for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Computational Calibration: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl3) or proton exchange processes. Experimental replicates in multiple solvents can isolate these variables .

Q. What steps mitigate conflicting results in reaction yield optimization studies?

- Design of Experiments (DoE): Apply factorial design to test variables (temperature, catalyst loading, solvent). Contradictory yields often arise from unaccounted interactions (e.g., solvent-catalyst coordination).

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.